2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime)
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Cyclohexadiene-1,4-dione derivatives involves various strategies that aim at modifying the core structure to enhance its reactivity and application scope. One approach includes the synthesis of dihalo- and bis-aroyl-substituted derivatives to investigate electronic, electrochemical, and electrical properties (Getmanenko et al., 2013). This synthesis explores the conjugation length and electron affinity enhancements through structural modifications.
Molecular Structure Analysis
The molecular structure of 2,5-Cyclohexadiene-1,4-dione derivatives has been a subject of interest due to its influence on the compound's reactivity and properties. Studies on the crystal structures and molecular packing provide insights into the electronic band structures and densities of states, which are crucial for understanding the material's charge-carrier transport properties (Getmanenko et al., 2013).
Chemical Reactions and Properties
2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) and its derivatives undergo various chemical reactions that are pivotal in organic synthesis. For instance, metal complexes with 1,4-diazadiene ligands exhibit unique reactivities, including intramolecular metal-mediated [4+2] cycloadditions employing a benzene ring as a dienophile, showcasing the compound's versatility in forming complex molecular architectures (Walther et al., 2003).
Physical Properties Analysis
The physical properties of 2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often determined by the molecular structure and substituents present in the compound. The synthesis methods can also influence these properties, as seen in improved synthesis approaches that offer environmental benefits and high yields (Li et al., 2012).
Scientific Research Applications
Oxidation Reactions : 1,4-Benzenediols were oxidized to yield 2,5-cyclohexadiene-1,4-diones, demonstrating the compound's role in organic synthesis processes (Kajigaeshi et al., 1991).
Synthesis of Fluorinated Compounds : 2,5-Cyclohexadiene-1,4-dione was used in synthesizing fluorinated compounds, showcasing its utility in producing valuable fluorinated building blocks (Sevenard et al., 2008).
Derivatives of Quinazolines : The compound's derivatives have been utilized in synthesizing new quinazoline derivatives, highlighting its role in the creation of complex organic molecules (Yokoyama et al., 1975).
Polymerization Processes : 2,5-Cyclohexadiene-1,4-dione's derivatives were used in step growth polymerization via tandem ene and Diels-Alder reactions, underscoring its significance in polymer chemistry (Mallakpour et al., 1997).
Vibrational Studies : The vibrational properties of compounds like biquinonyl, which include 2,5-cyclohexadiene-1,4-dione structures, were studied, indicating its importance in spectroscopic analysis (Czuchajowski et al., 1976).
Benzene Derivative Synthesis : It was used in a method for preparing 1,4-cyclohexadiene from benzene, showing its role in the synthesis of important industrial chemicals (Dunogues et al., 1972).
Diels–Alder Reaction in Polymer Synthesis : The compound was used in synthesizing polymers via Diels–Alder reaction, indicating its utility in polymer science (Kuhrau & Stadler, 1993).
Catalysis in Cycloaddition Reactions : It played a role in [2+2+2] cycloaddition reactions catalyzed by transition metal complexes, highlighting its application in catalysis (Chopade & Louie, 2006).
Novel Synthesis Routes : Novel synthetic routes to prismanes were developed using the compound, showcasing its application in creating novel organic structures (Mehta & Padma, 1991).
Structural Analysis : The crystal structures of compounds including 2,5-cyclohexadiene-1,4-dione derivatives were analyzed, demonstrating its role in structural chemistry (Sevenard et al., 2011).
Safety And Hazards
Safety data for “2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime)” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
[(4-benzoyloxyiminocyclohexa-2,5-dien-1-ylidene)amino] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)25-21-17-11-13-18(14-12-17)22-26-20(24)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVSVUVZSYRWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C2C=CC(=NOC(=O)C3=CC=CC=C3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883312, DTXSID00861754 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {Cyclohexa-2,5-diene-1,4-diylidenebis[(azanylylidene)oxy]}bis(phenylmethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) | |
CAS RN |
120-52-5 | |
Record name | Benzoquinone dioxime dibenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhenocure BQ | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113483 | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-benzoquinone bis(O-benzoyloxime) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-BENZOQUINONE DIOXIME DIBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60O45GSZ5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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